3'-Chloro-2,4'-dihydroxybenzanilide
Description
3'-Chloro-2,4'-dihydroxybenzanilide is a chlorinated aromatic compound characterized by a benzanilide backbone with hydroxyl (-OH) groups at the 2 and 4' positions and a chlorine atom at the 3' position. Chlorinated benzanilides are of interest due to their biological activities, influenced by substituent patterns and electronic properties.
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO3/c14-10-7-8(5-6-12(10)17)15-13(18)9-3-1-2-4-11(9)16/h1-7,16-17H,(H,15,18) |
InChI Key |
RACUQTGQEPRGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
3',5'-Dichloro-2,4'-dihydroxybenzanilide : Features two chlorine atoms at the 3' and 5' positions. This compound lacks established occupational exposure limits, indicating either low toxicity or insufficient toxicological data .
Ortho- and Meta-Chloro Substituted Hydrazones : Evidence from isatin-hybrid hydrazones highlights the impact of substituent positions. For example:
- Compound 20 (ortho-chloro substitution) exhibits an IC50 of 28.8 ± 0.6 mM against breast cancer cells.
- Compound 5 (meta-chloro substitution) shows similar activity (IC50 = 26.4 ± 0.6 mM), suggesting positional flexibility for chloro groups in bioactivity .
Dichloro vs. Difluoro Substitutions: Dichloro derivatives (e.g., compound 19) display reduced inhibition compared to mono-chloro analogs, but higher electronegativity of chlorine enhances activity over fluorine .
Research Implications and Gaps
- The 3'-chloro substitution in benzanilides may balance bioactivity and metabolic stability, but direct studies on the target compound are needed.
- Comparative toxicological data and degradation kinetics for chlorinated benzanilides remain underexplored in the literature.
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